molecular formula C22H25N5O5S B3000526 2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 852168-89-9

2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B3000526
CAS RN: 852168-89-9
M. Wt: 471.53
InChI Key: YFPABWVQDZRYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H25N5O5S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of novel heterocyclic compounds derived from specific precursors like visnaginone and khellinone has been explored, resulting in compounds with significant anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Another study focused on the radiosynthesis of selective radioligands for imaging translocator proteins, highlighting the compound's relevance in developing diagnostic tools (Dollé et al., 2008). Further research has been dedicated to creating anticancer agents by attaching different aryloxy groups to the pyrimidine ring, demonstrating the compound's potential in cancer therapy (Al-Sanea et al., 2020).

Biological Activity and Pharmacological Potential

Studies have also focused on the antimicrobial activity of pyrimidinone and oxazinone derivatives, suggesting these compounds as potential candidates for developing new antimicrobial agents (Hossan et al., 2012). Additionally, the antifolate activity of certain analogues indicates the compound's utility in exploring new treatments for diseases reliant on folate pathways (Piper et al., 1988).

Novel Therapeutic Applications

The exploration of derivatives for anticonvulsant agents suggests a potential for these compounds in treating neurological disorders (Severina et al., 2020). Another study identified the synthesis of compounds with significant anti-inflammatory and analgesic activity, further expanding the therapeutic applications of these chemical families (Abu‐Hashem & Youssef, 2011).

properties

IUPAC Name

2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5S/c1-26-19-17(21(29)27(2)22(26)30)20(33-12-16(28)23-11-15-5-4-10-32-15)25-18(24-19)13-6-8-14(31-3)9-7-13/h6-9,15H,4-5,10-12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPABWVQDZRYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NCC4CCCO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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